{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol
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Overview
Description
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol. This compound is characterized by its unique pyrano[3,4-d][1,2]oxazole ring structure, which is a fused heterocyclic system containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol typically involves the intramolecular nitrile oxide cycloaddition (INOC) reaction[_{{{CITATION{{{2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... This reaction is initiated by the formation of a nitrile oxide intermediate, which then undergoes cycloaddition with an alkyne or alkene to form the pyrano[3,4-d][1,2]oxazole ring system[{{{CITATION{{{2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... The reaction conditions usually require the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as a Lewis acid or a base, to facilitate the cycloaddition process[{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors[_{{{CITATION{{{2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... These reactors are designed to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product[{{{CITATION{{{2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form[{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....
Chemical Reactions Analysis
Types of Reactions: {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... These products can be further utilized in various applications, such as drug development and material science.
Scientific Research Applications
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can serve as a probe for studying biological processes and interactions. In medicine, it has potential therapeutic applications, such as in the development of new drugs. In industry, it can be used as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Pyrano[3,4-d][1,2]oxazole derivatives
Related heterocyclic compounds
Other compounds with fused pyrano and oxazole rings
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-3-6-5-4-10-2-1-7(5)11-8-6/h9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLPCSVNOFOFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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